

Comprehensive Application Notes and Protocols for Delavirdine Drug Interaction Management

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Delavirdine Mesylate

CAS No.: 147221-93-0

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Drug Profile and Clinical Status

Delavirdine mesylate is a synthetic **non-nucleoside reverse transcriptase inhibitor** (NNRTI) specifically active against HIV-1. Its chemical name is piperazine, 1-[3-[(1-methylethyl)amino]-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-, monomethanesulfonate, with a molecular formula of $C_{22}H_{28}N_6O_3S \cdot CH_4O_3S$ and a molecular weight of 552.68 [1]. Delavirdine exhibits **nonlinear pharmacokinetics** with oral clearance decreasing approximately 22-fold as the daily dose increases from 60 to 1,200 mg, resulting in a half-life that ranges from 2 to 11 hours (mean 5.8 hours at 400 mg three times daily) [2] [1].

Despite its initial approval for HIV treatment, delavirdine's clinical use has become increasingly limited due to several factors: **high pill burden** (400mg three times daily), **suboptimal potency** compared to other NNRTIs, and the availability of more convenient regimens with superior efficacy [3]. Clinical guidelines no longer recommend delavirdine as part of initial antiretroviral regimens, though it remains important from a pharmacological perspective due to its unique drug interaction profile [3].

Mechanisms of Action and Pharmacokinetic Properties

Antiviral Mechanism

Delavirdine exerts its antiviral effect through **allosteric inhibition** of HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors that compete with natural nucleotides, delavirdine binds directly to a specific hydrophobic pocket near the enzyme's active site, inducing conformational changes that disrupt its catalytic function [4]. This binding is **non-competitive** with respect to template:primer or deoxynucleoside triphosphates and exhibits high specificity for HIV-1 reverse transcriptase, with minimal inhibition of HIV-2 RT or human cellular DNA polymerases α , γ , or δ [2] [1]. The compound demonstrates **in vitro anti-HIV-1 activity** with IC_{50} values ranging from 0.005 to 0.030 μM for laboratory isolates and a mean IC_{50} of 0.038 μM for clinical isolates [1].

Metabolic Profile and Pharmacokinetics

Delavirdine undergoes extensive hepatic metabolism primarily via the **cytochrome P450 3A (CYP3A)** system, with minor contributions from CYP2D6 [1]. Its pharmacokinetic profile is characterized by:

- **Oral Absorption:** Rapid absorption with peak plasma concentrations occurring approximately 1 hour post-dose [1]
- **Bioavailability:** Approximately 85% for tablets relative to oral solution, unaffected by food intake [1]
- **Protein Binding:** Extensive plasma protein binding (approximately 98%), primarily to albumin [2]
- **Distribution:** Limited penetration into sanctuary sites with cerebrospinal fluid concentrations averaging 0.4% of plasma levels [1]
- **Elimination:** Less than 5% excreted unchanged in urine, with approximately 44% recovered in feces and 51% in urine as metabolites [1]

Table 1: Key Pharmacokinetic Parameters of Delavirdine at 400mg Three Times Daily

Parameter	Value	Comments
C_{\max}	$35 \pm 20 \mu\text{M}$	Wide interindividual variability
AUC	$180 \pm 100 \mu\text{M}\cdot\text{h}$	Nonlinear kinetics observed
C_{\min}	$15 \pm 10 \mu\text{M}$	Trough concentration
T_{\max}	~1 hour	Rapid absorption

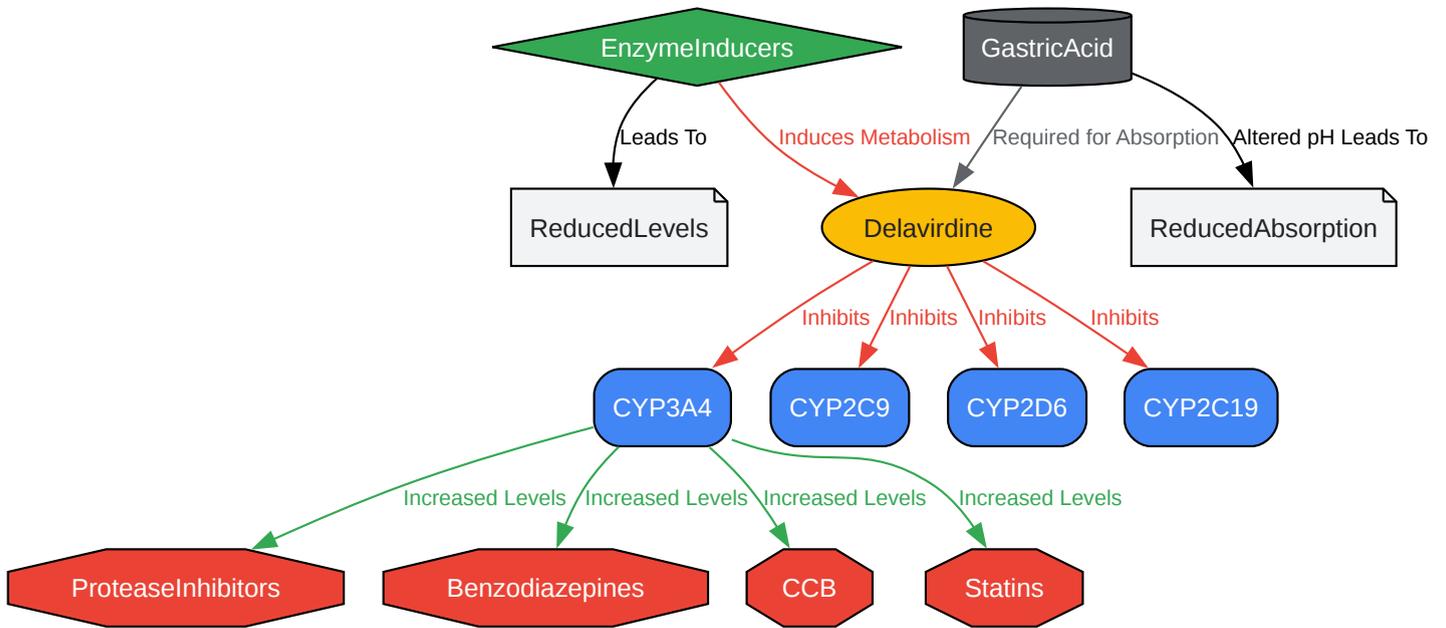
Parameter	Value	Comments
Half-life	5.8 hours (range 2-11)	Dose-dependent
Protein binding	~98%	Primarily albumin

Drug Interaction Mechanisms and Management

Metabolic Interactions

Delavirdine exhibits a **unique interaction profile** among NNRTIs, functioning as a potent inhibitor rather than an inducer of cytochrome P450 enzymes. It significantly inhibits CYP3A4 and, to a lesser extent, CYP2C9, CYP2D6, and CYP2C19 [5] [1]. This inhibition is reversible within approximately one week after discontinuation [1]. This pharmacodynamic characteristic fundamentally differentiates delavirdine from other agents in its class and forms the basis for its distinctive drug interaction profile.

The following diagram illustrates delavirdine's primary metabolic interactions and their clinical consequences:



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Diagram 1: Delavirdine's Primary Drug Interaction Mechanisms. The diagram illustrates delavirdine's dual role as both a substrate and inhibitor of cytochrome P450 enzymes, and its pH-dependent absorption characteristics.

Clinically Significant Drug Interactions

Delavirdine participates in numerous clinically significant drug interactions that require careful management. These interactions can be categorized by their mechanism and clinical importance:

Table 2: Significant Delavirdine Drug Interactions and Management Recommendations

Interacting Drug Class	Examples	Mechanism	Effect	Management Recommendation
Potent CYP3A4 Inducers	Rifampin, Rifabutin, Phenytoin, Carbamazepine, Phenobarbital	Increased delavirdine metabolism	5-fold increase in delavirdine clearance; 80% reduction in AUC [6] [7]	Contraindicated. Avoid coadministration due to risk of therapeutic failure [8]
Protease Inhibitors	Indinavir, Saquinavir, Nelfinavir	CYP3A4 inhibition by delavirdine	Increased protease inhibitor exposure: Indinavir AUC, C_{min} ↑118%; Saquinavir AUC ↑120% [5] [1]	Consider dose reduction of protease inhibitor; monitor for toxicity [5]
Acid-Reducing Agents	Antacids, H ₂ -receptor antagonists, Proton pump inhibitors	Increased gastric pH reduces delavirdine solubility	Decreased delavirdine absorption and bioavailability [5] [8]	Separate administration by at least 1 hour; use with acidic beverage in achlorhydria [8]
Contraindicated CYP3A4 Substrates	Cisapride, Pimozide, Astemizole, Terfenadine, Ergot alkaloids, Midazolam, Triazolam	Inhibition of metabolism by delavirdine	Potential for serious/life-threatening reactions: arrhythmias, respiratory depression, ergotism [3] [8]	Strictly contraindicated. Consider alternative agents [8]
Didanosine	Buffered didanosine formulation	pH-dependent interaction	Reduced delavirdine absorption [5] [1]	Administer at least 1 hour apart [5]

Experimental Protocols for Interaction Studies

Protocol 1: Clinical Pharmacokinetic Interaction Study

Objective: To evaluate the effect of a concomitant drug on steady-state delavirdine pharmacokinetics.

Methodology:

- **Study Design:** Open-label, multiple-dose, crossover or parallel group design
- **Subjects:** HIV-1 infected patients with CD4 counts between 100-500 cells/mm³ [7]
- **Delavirdine Dosing:** 400mg three times daily for 30 days [7]
- **Interacting Drug:** Administered at recommended dose on study days 16-30 [7]
- **Sample Collection:** Serial blood samples collected over 8-hour intervals on days 15, 16, and 30 [7]
- **Analytical Method:** HPLC with UV detection for delavirdine and metabolite quantification [7]
- **Pharmacokinetic Analysis:** Non-compartmental methods to determine AUC, C_{max}, T_{max}, and oral clearance [7]

Endpoint Analysis:

- Compare delavirdine pharmacokinetic parameters before and during coadministration
- Statistical analysis using ANOVA for crossover designs or paired t-tests
- 90% confidence intervals for geometric mean ratios of AUC and C_{max} [1]

Protocol 2: In Vitro CYP Inhibition Assessment

Objective: To characterize delavirdine's inhibition potential against major cytochrome P450 enzymes.

Methodology:

- **System:** Human liver microsomes or recombinant CYP enzymes [1]
- **Incubation Conditions:** Delavirdine (0.1-100 µM) with CYP-specific probe substrates
- **CYP Isoforms:** 3A4, 2C9, 2D6, 2C19 [1]
- **Analytical Method:** LC-MS/MS for metabolite formation
- **Data Analysis:** IC₅₀ determination using nonlinear regression

Key Findings:

- Delavirdine demonstrates potent inhibition of CYP3A4 (IC₅₀ < 1 µM) [1]
- Moderate inhibition of CYP2C9, 2D6, and 2C19 [1]
- Time-dependent inhibition studies to assess mechanism

Protocol 3: Protein Binding Determination

Objective: To evaluate delavirdine plasma protein binding using equilibrium dialysis.

Methodology:

- **Apparatus:** Equilibrium dialysis cells with semi-permeable membrane
- **Conditions:** Delavirdine concentrations 0.5-196 μM in human plasma [1]
- **Incubation:** 4 hours at 37°C with continuous shaking
- **Analysis:** HPLC-UV quantification of delavirdine in plasma and buffer chambers
- **Calculation:** Percent bound = $(1 - C_{\text{buffer}}/C_{\text{plasma}}) \times 100$

Validation Parameters:

- Mass balance recovery (85-115%)
- Time to equilibrium established in preliminary experiments
- Consistency across physiological pH range (7.2-7.4)

Clinical Management and Therapeutic Recommendations

Therapeutic Drug Monitoring

While routine therapeutic drug monitoring of delavirdine is not standard practice, specific clinical scenarios warrant consideration of plasma level assessment:

- **Suspected interactions** with concomitant medications
- **Unexpected virologic failure** without apparent resistance
- **Management of complex polypharmacy** in advanced HIV patients
- **Evaluation of adherence** in patients with suboptimal response

The target therapeutic range for delavirdine is based on steady-state trough concentrations (C_{min}) approximately $15 \pm 10 \mu\text{M}$ observed in clinical trials with the 400mg three times daily regimen [1].

Special Population Considerations

Hepatic Impairment: Delavirdine pharmacokinetics have not been formally studied in hepatic impairment. Given its extensive hepatic metabolism, patients with liver dysfunction may experience increased drug exposure and require enhanced monitoring [1].

Renal Impairment: Less than 5% of unchanged delavirdine is excreted renally, suggesting dosage adjustment may not be necessary in renal impairment. However, formal studies are lacking [1].

Achlorhydria: Patients with reduced gastric acidity should take delavirdine with an acidic beverage such as orange or cranberry juice to enhance solubility and absorption [8].

Management of Overlapping Toxicities

The most frequently observed adverse effect of delavirdine is **skin rash**, occurring in up to 20% of patients, typically within 1-3 weeks of treatment initiation [2] [9]. Most rashes are mild to moderate and resolve within 3-14 days without treatment discontinuation. However, **severe skin reactions** accompanied by fever, blistering, oral lesions, conjunctivitis, swelling, or muscle/joint aches require immediate drug discontinuation and medical evaluation [2].

Other commonly reported adverse effects include headache, fatigue, nausea, diarrhea, and elevations in hepatic transaminases [9]. The unique toxicity profile of delavirdine should be considered when co-prescribing with other agents having overlapping adverse effects.

Regulatory and Development Considerations

Delavirdine's complex drug interaction profile presents both challenges and opportunities in drug development:

- **Clinical Development:** Comprehensive drug-drug interaction studies should be conducted early in development to identify potential interactions with commonly co-prescribed medications in the target population [5]
- **Labeling Considerations:** The delavirdine package insert contains extensive contraindications and warnings regarding drug interactions, particularly with CYP3A4 inducers and substrates with narrow therapeutic indices [1] [8]

- **Therapeutic Optimization:** Delavirdine's unique property as a CYP3A4 inhibitor has been explored as a potential pharmacokinetic enhancer for other antiretrovirals, similar to the use of ritonavir and cobicistat [5]
- **Post-Marketing Surveillance:** Continued vigilance for previously unrecognized interactions is essential, particularly as new medications are introduced that might share metabolic pathways with delavirdine

Conclusion

Delavirdine presents a **complex drug interaction profile** characterized by its dual role as both a substrate and inhibitor of cytochrome P450 enzymes, particularly CYP3A4. Its inhibition profile distinguishes it from other NNRTIs and creates unique considerations for clinical management. The most significant interactions involve concomitant use with **potent enzyme inducers** such as rifamycins and anticonvulsants, which substantially reduce delavirdine exposure and compromise efficacy.

Successful management of delavirdine therapy requires **comprehensive medication review**, **appropriate timing of administration** relative to acid-reducing agents, and **vigilant therapeutic monitoring** when used with protease inhibitors and other CYP3A4 substrates. Although delavirdine's clinical use has declined with the availability of better-tolerated regimens with more favorable interaction profiles, understanding its interaction mechanisms remains valuable for clinical pharmacologists and researchers studying antiretroviral drugs.

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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Delavirdine Drug Interaction Management]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b525592#delavirdine-drug-interaction-management-protocols>]

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